Specific Scientific Field: This application falls under the field of Organic Chemistry, specifically in the area of Peptide Synthesis .
Comprehensive and Detailed Summary of the Application: IIDQ, when supported on polystyrene (PS-IIDQ), serves as an efficient amide coupling reagent . It is used to couple carboxylic acids to amines, yielding good results and high purity .
Detailed Description of the Methods of Application or Experimental Procedures: The treatment of a carboxylic acid with IIDQ-polystyrene (IIDQ-PS) in DCM or MeCN rapidly generates in situ the corresponding isobutoxycarbonyl mixed anhydride . Attack by nucleophiles preferentially takes place at the less hindered and more electrophilic carbonyl of the carboxylic acid moiety, releasing only volatile carbon dioxide and isobutanol as by-products . If the reaction is carried out in the presence of an amine, amide bond formation occurs concurrently with the generation of the anhydride .
Thorough Summary of the Results or Outcomes Obtained: The use of IIDQ-PS as a coupling reagent results in good yields and high purity . Importantly, the order of addition of the amine, acid, or coupling agent makes no difference to the efficiency of the coupling reaction . The reagent can be readily regenerated . In a comparative study, IIDQ-PS was found to give higher yields and greater purities than HATU, EDC-PS, or DCC-PS .
Isobutyl 2-isobutoxyquinoline-1(2H)-carboxylate is a chemical compound with the molecular formula and a molecular weight of approximately 303.4 g/mol. This compound features a quinoline structure, which is a bicyclic aromatic compound consisting of a benzene ring fused to a pyridine ring. The presence of the isobutyl and isobutoxy substituents contributes to its unique properties and potential applications in various fields, including medicinal chemistry and organic synthesis .
There is no current information available on the specific mechanism of action of Isobutyl 2-isobutoxyquinoline-1(2H)-carboxylate in scientific literature.
These reactions underline the compound's versatility in synthetic organic chemistry .
The synthesis of Isobutyl 2-isobutoxyquinoline-1(2H)-carboxylate typically involves multi-step processes. Common methods include:
These methods highlight the compound's synthetic accessibility for research and industrial purposes .
Isobutyl 2-isobutoxyquinoline-1(2H)-carboxylate has potential applications in:
The versatility of this compound opens avenues for research into novel applications across various industries .
Interaction studies involving Isobutyl 2-isobutoxyquinoline-1(2H)-carboxylate primarily focus on its biological interactions. These studies aim to determine how the compound interacts with biological targets such as enzymes, receptors, or cellular pathways. Key areas of interest include:
Such studies are critical for establishing safety profiles and therapeutic efficacy .
Several compounds share structural similarities with Isobutyl 2-isobutoxyquinoline-1(2H)-carboxylate. Notable examples include:
Compound Name | Structural Features | Unique Properties |
---|---|---|
Quinine | Contains a basic quinoline structure | Known for antimalarial properties |
Chloroquine | Quinoline derivative with a chlorine | Antimalarial agent |
8-Hydroxyquinoline | Hydroxy group on quinoline | Exhibits chelating properties |
Isoquinoline | Related bicyclic structure | Different nitrogen positioning |
Isobutyl 2-isobutoxyquinoline-1(2H)-carboxylate stands out due to its specific functional groups (isobutyl and isobutoxy), which may confer distinct biological activities not present in these other compounds .
Irritant